1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea
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Overview
Description
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea is a complex organic compound characterized by the presence of a dithiepan ring, a methoxyphenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea typically involves multiple steps:
Formation of the Dithiepan Ring: The dithiepan ring can be synthesized through a cyclization reaction involving a suitable diol and a sulfur source under acidic conditions.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the dithiepan derivative with a methoxyphenyl halide in the presence of a base to form the corresponding ether.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea can undergo various chemical reactions:
Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone or aldehyde.
Reduction: The urea moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with biological molecules, potentially inhibiting or modulating their activity. The dithiepan ring and methoxyphenyl group may also contribute to the compound’s overall bioactivity by interacting with hydrophobic or aromatic regions of target proteins.
Comparison with Similar Compounds
Similar Compounds
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-hydroxyphenyl)methyl]urea: Similar structure but with a hydroxyl group instead of a methoxy group.
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-chlorophenyl)methyl]urea: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the dithiepan ring and the methoxyphenyl group provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-20-13-4-2-12(3-5-13)8-16-14(18)17-9-15(19)10-21-6-7-22-11-15/h2-5,19H,6-11H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYZAVPRKMUZOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2(CSCCSC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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